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Abstract

Hopeaphenol is a naturally occurring resveratrol tetramer belonging to the stilbenoid family of
polyphenols. First isolated from members of the Dipterocarpaceae family, it has since been
identified in various other plant species and even in certain wines.[1][2] This complex molecule,
built from four resveratrol units, exhibits a range of significant biological activities, positioning it
as a compound of interest for therapeutic development. Its potent antioxidant, antiviral, and
enzyme-inhibiting properties are attributed to its unique polyphenolic structure. This document
provides a comprehensive overview of the known physical, chemical, and biological properties
of hopeaphenol, detailed experimental protocols for its analysis, and visual representations of
its mechanisms of action to serve as a technical guide for the scientific community.

Physicochemical Properties

Hopeaphenol is a high-molecular-weight polyphenol, typically presenting as a brown or yellow
solid.[3][4] Its complex structure, featuring numerous hydroxyl groups, dictates its solubility and
high melting point. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO),
acetone, chloroform, and ethyl acetate.[3][5]

Table 1: Physical and Chemical Characteristics of
Hopeaphenol
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Property Value References
Molecular Formula Cs6H42012 [11[31[6]
Molecular Weight 906.9 g/mol (1116171

CAS Number 17912-85-5 [1][3][6]
Appearance Brown Powder / Yellow Solid [3114]

Melting Point >350 °C [3][6][8]

Density (Predicted)

1.531 + 0.06 g/cm?3

[3](8]

pKa (Predicted)

9.30+0.70

[8]

Solubility

Soluble in DMSO, Acetone,
Chloroform, Dichloromethane,
Ethyl Acetate

[3](5]

IUPAC Name

8,16-bis(4-
hydroxyphenyl)-1,7,9,15,17,23
-hexahydroxy-3,11-
dioxapentacyclo[15.7.1.15,13.17
,11.02,19Theptacosa-
2(10),4,6,8,12,14,16,18,20,22,
24,26-dodecaene

[2]

Table 2: Spectroscopic Data for Hopeaphenol
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Spectroscopic Technique

Data

References

UV-Vis (Amax)

241, 280, 290, 393 nm (in
Methanol)

[9]

Infrared (IR) (KBr, cm~2)

3200-3400 (O-H stretch), 2937
(Aliphatic C-H stretch), 1617,
1513, 1456 (Aromatic C=C
stretch), 840 (1,4-disubstituted

benzene)

[110]

Mass Spectrometry (MS)

ESI-MS: m/z 907 [M+H]* FAB-
MS: m/z 906 [M]*

[110]

1H and 3C NMR

Data available in literature,
consistent with a symmetrical
resveratrol tetramer structure.
The C2-axis of symmetry
reduces the number of unique

signals.

[11][12][13]

Biological Activities and Quantitative Data

Hopeaphenol has been evaluated across a spectrum of biological assays, demonstrating

significant activity as an antiviral agent, an enzyme inhibitor, and an antioxidant. The

guantitative measures of these activities are summarized below.

Table 3: Summary of In Vitro Biological Activities of

Hopeaphenol
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Target/Assay Activity Type Metric Value References
o DPPH Radical
Antioxidant ) ICso0 66.05 pg/mL [9]
Scavenging
Ferric Reducing
ICso0 47.55 pg/mL [9]
Power
H202
_ ICso0 91.36 pg/mL [9]
Scavenging
Enzyme ) o
o 0-Glucosidase Inhibition ICso 21.21 uM
Inhibition
SARS-CoV-2
Inhibition ICso0 42.5 uM
Mpro
Cyclin- o
I Activity
Dependent Inhibition - )
. confirmed
Kinase 9 (CDK9)
o Competitive
Human Sirtuin 1
Inhibition - inhibitor vs.
(hSIRT1)
NAD*
Antiviral (HIV) HIV-1 Replication  Inhibition ECso 0.7+x0.1puM
Cytotoxicity o
Cytotoxicity CCso 16.1 £ 3.6 uM
(PBMCs)
Selectivity Index - Sl 22.1
Antiviral (SARS- RBD-ACE2 o
o Inhibition ICso0 0.11 uM
CoV-2) Binding
Viral Entry (USA- o
Inhibition ECso 10.2 yM
WA1/2020)
Viral Entry o
Inhibition ECso 14.8 uM
(B.1.1.7)
Viral Entry o
Inhibition ECso 2.3 uM
(B.1.351)
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Antibacterial F. columnare Inhibition MIC 9.1+ 0mg/L
] HepG2 o
Anticancer Cytotoxicity CCso 4.5 pg/mL
(Hepatoma)

Key Mechanisms of Action and Signhaling Pathways

Hopeaphenol's therapeutic potential stems from its ability to modulate specific biological
pathways. Key mechanisms include the disruption of viral entry and replication, and the
inhibition of bacterial virulence factors.

Inhibition of SARS-CoV-2 Viral Entry

Hopeaphenol potently inhibits the interaction between the SARS-CoV-2 Spike Receptor-
Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.
This action is a critical first step in preventing the virus from entering host cells.

————
SARS-CoV-2 Virion presents on Host Cell
Spike RBD binds to Host Cell ACE2 Receptor [
blocks

Y
T 1 s ]
T— __binding | facilitates Viral Entry &
Replication

Click to download full resolution via product page

Fig 1. Hopeaphenol blocks SARS-CoV-2 entry by inhibiting Spike RBD-ACE2 interaction.

Inhibition of HIV Transcription

Hopeaphenol has been shown to suppress HIV transcription, a crucial stage in the viral
lifecycle that occurs after integration into the host genome. It achieves this through a dual
mechanism: inhibiting the Protein Kinase C (PKC) pathway, which leads to the activation of the
transcription factor NF-kB, and by directly inhibiting Cyclin-Dependent Kinase 9 (CDK?9), an
enzyme essential for transcriptional elongation.[8][12]
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Fig 2. Hopeaphenol inhibits HIV transcription via PKC/NF-kB and CDK9 pathways.
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Inhibition of Bacterial Type Ill Secretion System (T3SS)

In certain Gram-negative bacteria, hopeaphenol acts as an anti-virulence agent by blocking
the Type Il Secretion System (T3SS). The T3SS is a complex molecular syringe used by
pathogens to inject effector proteins into host cells, thereby subverting host functions. By
inhibiting this system, hopeaphenol prevents the delivery of these virulence factors.

Gram-Negative Bacterium

Effector translocated via T3SS Apparatus injects into __p| Viruence&
Proteins = (Molecular Syringe) Host Cell Hijacking
blocks P

Hopeaphenol

Click to download full resolution via product page
Fig 3. Hopeaphenol blocks the bacterial Type 11l Secretion System (T3SS).

Experimental Protocols

The following sections provide generalized methodologies for key assays used to determine
the biological activity of hopeaphenol. These protocols are synthesized from multiple sources
and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This assay measures the free-radical scavenging capacity of a compound.

o Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The
solution should be freshly made and protected from light.[6]

o Sample Preparation: Dissolve hopeaphenol and a positive control (e.g., ascorbic acid) in a
suitable solvent (e.g., methanol) to create a series of dilutions.
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e Reaction: In a 96-well plate, add 100 pL of each sample dilution to a well. Add 100 L of the
DPPH working solution to initiate the reaction. A blank well should contain only the solvent
and DPPH solution.[6][14]

 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][14]
e Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]

» Calculation: The percentage of scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] * 100 The ICso value is determined by
plotting the inhibition percentage against the sample concentrations.

Prepare 0.1 mM Prepare Hopeaphenol
DPPH Solution Dilutions

Mix Sample (100 pL)
+ DPPH (100 pL)
in 96-well plate

Incubate 30 min
at RT in Dark

Measure Absorbance
at 517 nm

Calculate % Inhibition
and IC50 Value

Click to download full resolution via product page

Fig 4. Workflow for the DPPH Radical Scavenging Assay.

o-Glucosidase Inhibition Assay
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This assay is used to screen for inhibitors of a-glucosidase, an enzyme involved in
carbohydrate digestion.

» Reagent Preparation:

o Enzyme Solution: Prepare a-glucosidase (from Saccharomyces cerevisiae) solution (e.g.,
0.1-0.5 U/mL) in phosphate buffer (e.g., 100 mM, pH 6.8).[7][16]

o Substrate Solution: Prepare p-Nitrophenyl-a-D-glucopyranoside (pNPG) solution (e.g., 1-5
mM) in the same phosphate buffer.[4][7]

e Reaction Setup: In a 96-well plate, add 50 pL of hopeaphenol dilutions. Acarbose is typically
used as a positive control.

e Pre-incubation: Add 50 pL of the enzyme solution to each well. Incubate the plate at 37 °C
for 5-15 minutes.[4][7]

» Reaction Initiation: Add 50 pL of the pNPG substrate solution to all wells to start the reaction.

e |ncubation & Measurement: Incubate at 37 °C for 20-30 minutes. The reaction is terminated
by adding 100 pL of 0.1 M Na2COs. Measure the absorbance of the yellow product (p-
nitrophenol) at 405 nm.[7]

o Calculation: Calculate the percentage of inhibition and determine the ICso value as described
for the DPPH assay.

HIV-1 p24 Antigen ELISA

This assay quantifies the p24 viral core protein, a marker of HIV replication.

o Plate Preparation: Use a 96-well plate pre-coated with a monoclonal anti-p24 capture
antibody.[17]

o Sample Addition: Add 100-200 pL of cell culture supernatants (containing the virus and test
compound), p24 standards, and controls to the wells. Incubate for 1-2 hours at 37 °C.[2]

e Washing: Wash the plate 4-6 times with wash buffer to remove unbound materials.
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o Detection Antibody: Add 100 pL of a biotinylated polyclonal anti-p24 detection antibody to
each well. Incubate for 1 hour at 37 °C.[2][18]

e Washing: Repeat the wash step.

e Enzyme Conjugate: Add 100 pL of streptavidin-horseradish peroxidase (HRP) conjugate.
Incubate for 30 minutes at room temperature.[18]

e Washing: Repeat the wash step.

o Substrate Addition: Add 100 pL of a chromogenic substrate (e.g., TMB or OPD). Incubate in
the dark for 15-30 minutes until color develops.

o Stop Reaction: Add 100 pL of stop solution (e.g., 1 M H2SOa).
o Measurement: Read the absorbance at 450 nm (for TMB) or 490 nm (for OPD).[17][18]

e Analysis: Generate a standard curve from the p24 standards and determine the p24
concentration in the samples. Calculate the ECso of hopeaphenol based on the reduction in
p24 levels.

Conclusion

Hopeaphenol is a multifunctional stilbenoid with a compelling profile of biological activities. Its
demonstrated efficacy in inhibiting key enzymes and pathways involved in viral infections like
HIV and SARS-CoV-2, coupled with its antioxidant and antibacterial properties, makes it a
strong candidate for further preclinical and clinical investigation. This technical guide
consolidates the current knowledge of its physicochemical and biological properties and
provides foundational experimental protocols to facilitate ongoing research and development
efforts. The unique structure and potent activities of hopeaphenol underscore the value of
natural products as a source of novel therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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